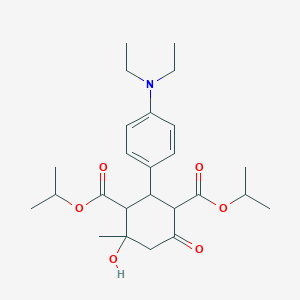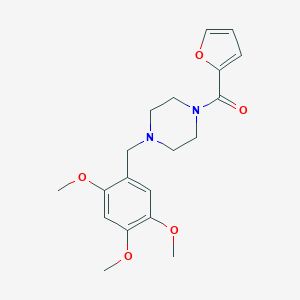
2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester, also known as DAPH-12, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPH-12 belongs to the family of cyclohexane dicarboxylic acid derivatives and is known to exhibit potent antioxidant and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. Additionally, 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has been studied for its potential use in the treatment of cardiovascular diseases, such as atherosclerosis.
Wirkmechanismus
The mechanism of action of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester involves its ability to scavenge free radicals and inhibit oxidative stress. 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has been shown to upregulate the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. Additionally, 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. Additionally, 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. Additionally, the synthesis method for 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester is relatively simple and can be performed on a large scale, making it suitable for commercial production. However, one of the limitations of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester. One potential direction is the development of novel formulations of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester that can improve its solubility in water and enhance its bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester and its potential therapeutic applications in various diseases. Finally, the development of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester analogs with improved pharmacokinetic properties may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester involves the reaction of 4-diethylaminophenol with diisopropyl oxalate in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then subjected to hydrolysis and decarboxylation to obtain 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester. The synthesis method is relatively simple and can be performed on a large scale, making it suitable for commercial production.
Eigenschaften
Produktname |
2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester |
|---|---|
Molekularformel |
C25H37NO6 |
Molekulargewicht |
447.6 g/mol |
IUPAC-Name |
dipropan-2-yl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C25H37NO6/c1-8-26(9-2)18-12-10-17(11-13-18)20-21(23(28)31-15(3)4)19(27)14-25(7,30)22(20)24(29)32-16(5)6/h10-13,15-16,20-22,30H,8-9,14H2,1-7H3 |
InChI-Schlüssel |
CQAILSXGLKOREC-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC(C)C)(C)O)C(=O)OC(C)C |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC(C)C)(C)O)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromophenoxy)ethanone](/img/structure/B248739.png)

![N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B248745.png)
![4-[2-(4-Bromo-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248746.png)

![4-[2-(2-Chloro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248748.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B248749.png)



![1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248755.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine](/img/structure/B248756.png)

![(3-Chlorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B248761.png)